

# Independent Verification of Siponimod's Direct CNS Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the direct central nervous system (CNS) effects of **Siponimod** with other leading multiple sclerosis (MS) therapies. The information presented is supported by experimental data from key preclinical and clinical studies to aid in research and drug development.

## **Executive Summary**

**Siponimod**, a selective sphingosine-1-phosphate (S1P) receptor modulator, has demonstrated direct effects within the CNS, independent of its peripheral immunomodulatory action. By crossing the blood-brain barrier, **Siponimod** interacts with S1P1 and S1P5 receptors on resident CNS cells, including astrocytes, oligodendrocytes, and microglia. This engagement is believed to contribute to its neuroprotective effects, such as reducing brain volume loss and neuroaxonal damage. This guide compares these CNS-specific outcomes of **Siponimod** with those of Fingolimod, another S1P receptor modulator, Ocrelizumab, a B-cell depleting monoclonal antibody, and Cladribine, a purine nucleoside analogue.

## **Comparative Data on Direct CNS Effects**

The following tables summarize quantitative data from pivotal clinical trials on key markers of CNS integrity.

### **Table 1: Effect on Brain Volume Loss**



| Drug (Pivotal<br>Trial)                  | Comparison             | Reduction in<br>Whole Brain<br>Volume Loss                                    | Reduction in<br>Gray Matter<br>Volume Loss                                                                | Study<br>Population                   |
|------------------------------------------|------------------------|-------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------|---------------------------------------|
| Siponimod<br>(EXPAND)                    | vs. Placebo            | Significant reduction[1]                                                      | Adjusted mean change from baseline at month 12: +0.01% vs0.6% for placebo[2]                              | Secondary<br>Progressive MS<br>(SPMS) |
| Fingolimod<br>(FREEDOMS/FR<br>EEDOMS II) | vs. Placebo            | 31% to 36% reduction[3]                                                       | Data not<br>specified                                                                                     | Relapsing-<br>Remitting MS<br>(RRMS)  |
| Ocrelizumab<br>(OPERA I/II)              | vs. Interferon<br>β-1a | 25.8% reduction<br>in total brain<br>volume loss from<br>Weeks 24 to<br>96[4] | Significantly less<br>cortical gray<br>matter volume<br>loss at Year 5<br>with continuous<br>treatment[5] | Relapsing MS<br>(RMS)                 |
| Cladribine<br>(CLARITY)                  | vs. Placebo            | Mean percentage brain volume loss per year: -0.56% vs0.70% for placebo[6]     | Significantly lower gray matter volume loss from 6 to 24 months[7]                                        | Relapsing-<br>Remitting MS<br>(RRMS)  |

Table 2: Effect on Neurofilament Light Chain (NfL) Levels



| Drug                                    | Comparison                     | Reduction in<br>Serum/Blood NfL<br>Levels                       | Study Population                                         |
|-----------------------------------------|--------------------------------|-----------------------------------------------------------------|----------------------------------------------------------|
| Siponimod (EXPAND)                      | vs. Placebo                    | Associated with reductions in NfL[8][9]                         | Secondary Progressive MS (SPMS)                          |
| Fingolimod<br>(FREEDOMS/TRANS<br>FORMS) | vs. Placebo/Interferon<br>β-1a | ~40% reduction with continuous treatment for up to 10 years[10] | Relapsing-Remitting<br>MS (RRMS)                         |
| Ocrelizumab<br>(OPERA/ORATORIO)         | vs. Interferon<br>β-1a/Placebo | 43% reduction in<br>RMS; 16% reduction<br>in PPMS[8][11]        | Relapsing MS (RMS)<br>& Primary Progressive<br>MS (PPMS) |
| Cladribine (MAGNIFY-<br>MS)             | N/A (observational)            | Substantial and sustained reductions at 12 and 24 months[12]    | Highly Active<br>Relapsing MS                            |

# Experimental Protocols Siponimod: EXPAND Trial Methodology

The EXPAND trial was a randomized, double-blind, placebo-controlled, event-driven Phase III study in patients with SPMS.

- Patient Population: Patients aged 18–60 years with a diagnosis of SPMS and evidence of disability progression in the prior two years, with or without superimposed relapses.
   Expanded Disability Status Scale (EDSS) scores ranged from 3.0 to 6.5.
- Intervention: Patients were randomized 2:1 to receive either 2 mg of oral Siponimod once daily (with a dose-titration period) or a placebo.
- Primary Endpoint: Time to 3-month confirmed disability progression (CDP), defined as a
  ≥1.0-point increase in EDSS from baseline (or ≥0.5 points for patients with a baseline EDSS
  of 5.5 or higher).



- Key Secondary Endpoints: Time to 6-month CDP, time to confirmed worsening of at least 20% from baseline in the Timed 25-Foot Walk test, and change from baseline in T2 lesion volume.
- MRI Acquisition and Analysis: Brain MRI scans were performed at baseline and at 12 and 24 months. Standardized imaging protocols were used across all sites. The percentage brain volume change (PBVC) was calculated using the Structural Image Evaluation using Normalization of Atrophy (SIENA) method.
- Neurofilament Light Chain (NfL) Analysis: Blood samples were collected at baseline and at various time points during the study. NfL concentrations were measured using a highly sensitive single-molecule array (Simoa) assay.[9]

### **Fingolimod: FREEDOMS Trial Methodology**

The FREEDOMS trial was a 24-month, randomized, double-blind, placebo-controlled Phase III study in patients with RRMS.

- Patient Population: Patients with RRMS aged 18 to 55 years with an EDSS score of 0 to 5.5.
- Intervention: Patients were randomized to receive oral Fingolimod at a dose of 0.5 mg or 1.25 mg once daily, or a placebo.
- Primary Endpoint: Annualized relapse rate.
- Key Secondary Endpoints: Time to disability progression confirmed after 3 months.
- MRI Acquisition and Analysis: MRI scans of the brain were performed at baseline and at months 6, 12, and 24. Brain volume loss was assessed using the SIENA method.[3]

### Ocrelizumab: OPERA I & II Trials Methodology

The OPERA I and II trials were two identical, randomized, double-blind, double-dummy, Phase III studies in patients with relapsing MS.

 Patient Population: Patients with relapsing MS aged 18 to 55 years with an EDSS score of 0 to 5.5.



- Intervention: Patients were randomized to receive intravenous Ocrelizumab 600 mg every 24 weeks or subcutaneous interferon beta-1a 44 mcg three times weekly for 96 weeks.[4]
- Primary Endpoint: Annualized relapse rate.
- MRI Acquisition and Analysis: Brain MRIs were performed at baseline, week 24, week 48, and week 96. Brain volume changes were analyzed using SIENA.[4][7]

### **Cladribine: CLARITY Trial Methodology**

The CLARITY trial was a 96-week, randomized, double-blind, placebo-controlled Phase III study in patients with RRMS.

- · Patient Population: Patients with RRMS.
- Intervention: Patients were randomized to receive one of two cumulative doses of oral Cladribine tablets (3.5 mg/kg or 5.25 mg/kg) or placebo, administered in two short courses one year apart.
- Primary Endpoint: Annualized relapse rate.
- MRI Acquisition and Analysis: Brain MRI scans were performed according to a standardized protocol.[13] A central, independent neuroradiology center, blinded to treatment allocation, analyzed the scans.

# Visualizations Siponimod Signaling in CNS Astrocytes





Click to download full resolution via product page

Caption: Siponimod's signaling cascade in astrocytes.

# Siponimod Signaling in CNS Oligodendrocytes



Click to download full resolution via product page

Caption: Siponimod's signaling cascade in oligodendrocytes.

### **EXPAND Clinical Trial Workflow**





Click to download full resolution via product page

Caption: Workflow of the EXPAND clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. neurology.org [neurology.org]
- 3. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. imready.mavenclad.com [imready.mavenclad.com]
- 7. Abstract: Brain MRI Activity and Atrophy in Ocrelizumab-Treated Relapsing Multiple Sclerosis Patients in the Open-Label Extension of the Pooled Opera Trials (2018 Annual Meeting of the Consortium of Multiple Sclerosis Centers) [cmsc.confex.com]
- 8. Exploring the Clinical Utility of Neurofilament Light Chain Assays in Multiple Sclerosis Management PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Siponimod ameliorates metabolic oligodendrocyte injury via the sphingosine-1 phosphate receptor 5 PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Mechanism of Siponimod: Anti-Inflammatory and Neuroprotective Mode of Action PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-term effects of cladribine tablets on MRI activity outcomes in patients with relapsing—remitting multiple sclerosis: the CLARITY Extension study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent Verification of Siponimod's Direct CNS Effects: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560413#independent-verification-of-siponimod-s-direct-cns-effects]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com